![molecular formula C21H18N4O B306742 N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide](/img/structure/B306742.png)
N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and physiological effects:
N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. It has also been shown to exhibit low toxicity towards normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide in lab experiments is its low toxicity towards normal cells. This makes it a promising candidate for the development of anti-cancer drugs. However, its limited solubility in aqueous solutions can pose a challenge in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide. One direction is the development of more efficient synthesis methods for this compound. Another direction is the investigation of its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide involves the reaction of indole-3-carboxaldehyde with 2,6-dimethylquinoline-3-carbohydrazide in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tubercular activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Produktname |
N'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide |
|---|---|
Molekularformel |
C21H18N4O |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N//'-[(E)-indol-3-ylidenemethyl]-2,6-dimethylquinoline-3-carbohydrazide |
InChI |
InChI=1S/C21H18N4O/c1-13-7-8-19-15(9-13)10-18(14(2)24-19)21(26)25-23-12-16-11-22-20-6-4-3-5-17(16)20/h3-12,23H,1-2H3,(H,25,26)/b16-12- |
InChI-Schlüssel |
XFHCQERWRGKPDN-VBKFSLOCSA-N |
Isomerische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN/C=C\3/C=NC4=CC=CC=C43 |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NNC=C3C=NC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NNC=C3C=NC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B306659.png)
![N-{2-[2-(3-chlorobenzylidene)hydrazino]-2-oxoethyl}-4-methyl-N-(8-quinolinyl)benzenesulfonamide](/img/structure/B306662.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methylbutanohydrazide](/img/structure/B306663.png)
![methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate](/img/structure/B306664.png)
![3-[(4-chlorophenyl)sulfanyl]-N'-(1,3-dimethyl-3-phenylbutylidene)propanohydrazide](/img/structure/B306665.png)
![N'-[(2-chloro-7-methoxy-3-quinolinyl)methylene]-3-[(4-chlorophenyl)sulfanyl]propanohydrazide](/img/structure/B306666.png)
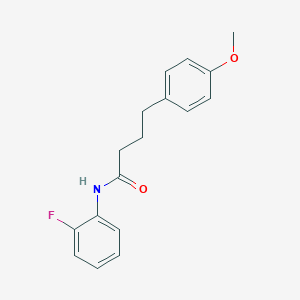
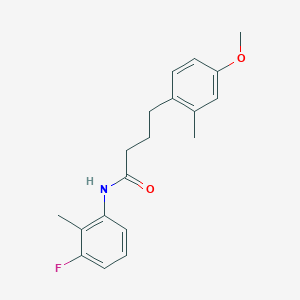
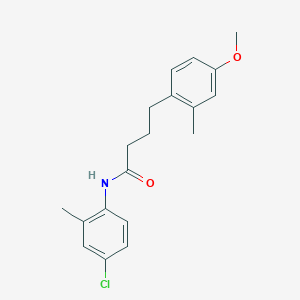
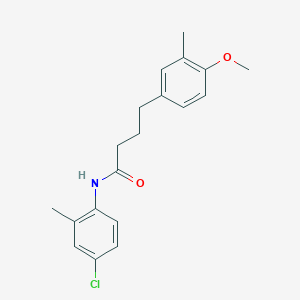
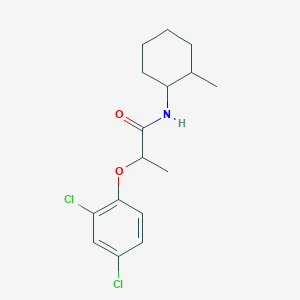
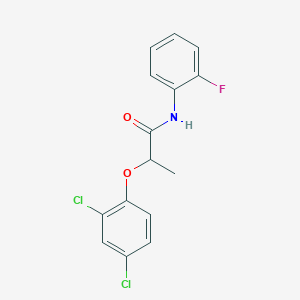
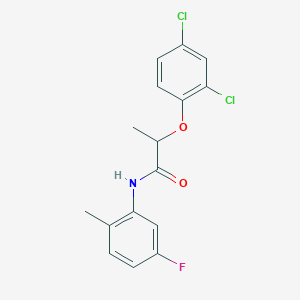
![N-(4-chloro-2-methylphenyl)-4-[(2,4-dichlorophenyl)oxy]butanamide](/img/structure/B306681.png)